N-(2-methoxyphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction conditions generally include the use of dry toluene as a solvent at 140°C.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It has applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as JAK1 and JAK2, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including the suppression of inflammatory responses and the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo[1,5-a] core and exhibit various biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These derivatives are known for their antiviral and antimicrobial properties.
Uniqueness
N-(2-methoxyphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyphenyl and 3-methylbenzyl groups contributes to its unique interactions with biological targets and its potential therapeutic applications.
Properties
Molecular Formula |
C28H27N5O3 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[4-[(3-methylphenyl)methoxy]phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5O3/c1-18-7-6-8-20(15-18)16-36-22-13-11-21(12-14-22)26-25(19(2)31-28-29-17-30-33(26)28)27(34)32-23-9-4-5-10-24(23)35-3/h4-15,17,26H,16H2,1-3H3,(H,32,34)(H,29,30,31) |
InChI Key |
NIKKGEDTPMODKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C3C(=C(NC4=NC=NN34)C)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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